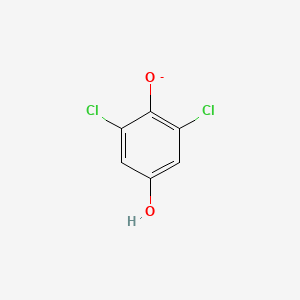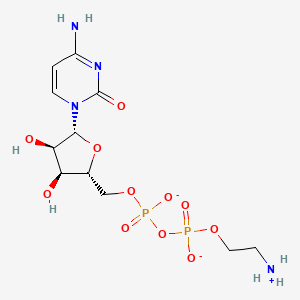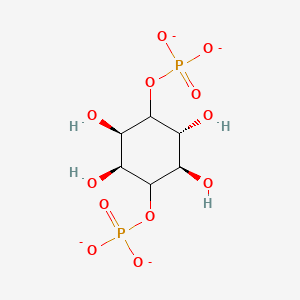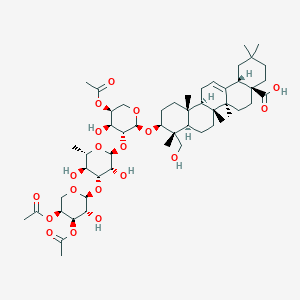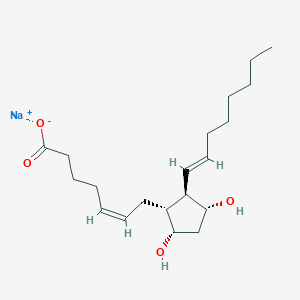
(5Z,9alpha,11alpha,13E)-9,11-Dihydroxyprosta-5,13-dien-1-oic acid monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is of significant interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the carbon backbone: This can be achieved through reactions like aldol condensation or Michael addition.
Introduction of functional groups: Functional groups such as hydroxyl and carboxyl groups can be introduced through oxidation or reduction reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of S 1033 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques. The specific details of industrial production methods for S 1033 are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
S 1033 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in S 1033 can be oxidized to form carbonyl compounds.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxyl group can produce primary alcohols.
Scientific Research Applications
S 1033 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: S 1033 is studied for its potential biological activities, including its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of S 1033 involves its interaction with specific molecular targets and pathways. As a prostanoid receptor agonist, S 1033 binds to prostanoid receptors, leading to the activation of downstream signaling pathways that mediate its biological effects . These pathways can include the modulation of inflammatory responses, cell proliferation, and apoptosis.
Comparison with Similar Compounds
S 1033 can be compared with other prostanoid receptor agonists, such as:
Prostaglandin E2: Similar in structure but differs in its specific receptor binding and biological effects.
Prostaglandin F2alpha: Another prostanoid with distinct physiological roles, particularly in reproductive biology.
Prostaglandin D2: Known for its role in allergic responses and sleep regulation.
The uniqueness of S 1033 lies in its specific receptor affinity and the resulting biological activities, which can differ significantly from other prostanoids.
Conclusion
S 1033 is a compound with diverse applications in scientific research and industry. Its unique chemical properties and biological activities make it a valuable tool for studying various biochemical processes and developing new therapeutic agents. Further research into its synthesis, reactions, and mechanisms of action will continue to expand our understanding of this intriguing compound.
Properties
Molecular Formula |
C20H33NaO4 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
sodium;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-oct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H34O4.Na/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24;/h7,9-10,12,16-19,21-22H,2-6,8,11,13-15H2,1H3,(H,23,24);/q;+1/p-1/b10-7-,12-9+;/t16-,17-,18-,19+;/m1./s1 |
InChI Key |
WESGECMANBOOPN-CYMBGFKMSA-M |
Isomeric SMILES |
CCCCCC/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CCCCCCC=CC1C(CC(C1CC=CCCCC(=O)[O-])O)O.[Na+] |
Synonyms |
7-(3,5-dihydroxy-2-(1-octenyl)cyclopentyl)-5-heptenoate sodium salt sesquihydrate S 1033 S-1033 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



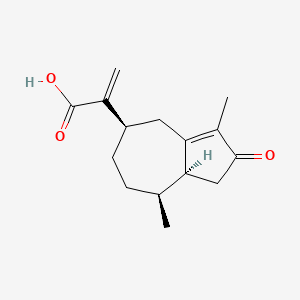
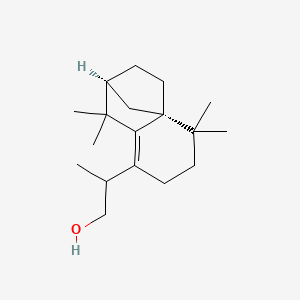
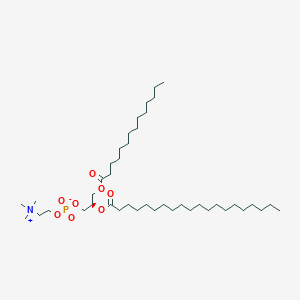

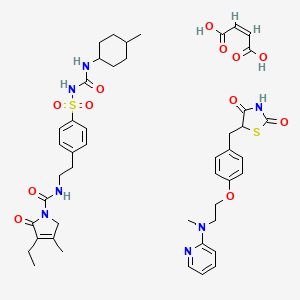

![3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B1262637.png)
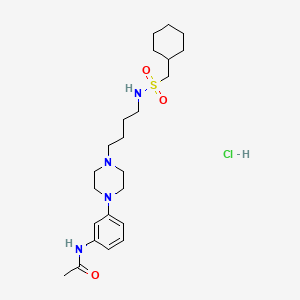
![8-(4-fluorophenyl)-N-{(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl}octanamide](/img/structure/B1262641.png)
